3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Description
This compound belongs to the quinazolin-4(3H)-one class, characterized by a bicyclic core fused with a ketone group at position 2. Its structure includes a 3-oxopropyl chain at the N3 position of the quinazolinone core, linked to a substituted azetidine ring bearing a 6-methyl-2-oxo-2H-pyran-4-yloxy moiety.
Quinazolin-4(3H)-ones are pharmacologically significant, with reported anticancer, antimicrobial, and anti-inflammatory activities . The pyran-azetidine substituent in this compound may modulate target binding affinity, as seen in related derivatives with heterocyclic appendages .
Properties
IUPAC Name |
3-[3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-8-14(9-19(25)27-13)28-15-10-23(11-15)18(24)6-7-22-12-21-17-5-3-2-4-16(17)20(22)26/h2-5,8-9,12,15H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQANQOWFVKXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step reactions. Starting from readily available precursors, the synthetic strategy often includes the formation of the quinazoline ring, followed by the introduction of the azetidin-1-yl group and subsequent functionalization with the pyran-4-yl and oxopropyl groups. Typical reaction conditions involve controlled temperatures, the use of specific catalysts, and solvent systems tailored to each step.
Industrial Production Methods: Industrial production of this compound would likely scale up the lab-scale synthesis, with modifications to enhance yield and purity. Continuous flow reactors, optimized catalytic systems, and advanced purification techniques such as chromatography and crystallization would be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution due to its functional groups. For example, the oxo groups are susceptible to reduction reactions forming alcohol derivatives, while the azetidin-1-yl group can participate in substitution reactions to introduce further functional diversity.
Common Reagents and Conditions: Oxidation reactions might involve reagents like potassium permanganate or hydrogen peroxide under controlled acidic or basic conditions. Reduction reactions could use hydride donors such as lithium aluminum hydride or sodium borohydride. Substitution reactions might require halogenating agents or nucleophiles under conditions facilitated by catalysts or heat.
Major Products Formed:
Scientific Research Applications
This compound finds applications across several domains:
Chemistry: : Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: : Potential role as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: : Exploration as a lead compound in drug development for targeting specific proteins or pathways.
Industry: : Usage in the development of advanced materials or specialty chemicals due to its unique structure.
Mechanism of Action
Mechanism and Molecular Targets: The mechanism by which this compound exerts its effects often involves interactions with biological macromolecules such as enzymes or receptors. The quinazoline core can act as a scaffold for binding to active sites, while the various functional groups may facilitate specific interactions or modifications in biological pathways.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The triazole-containing analog () employs a novel Cu@Py-Oxa@SPION catalyst, achieving high yields under green conditions, whereas thiazolidinone derivatives () require multi-step cyclization. The target compound’s synthesis may benefit from similar catalytic strategies.
- Substituent Impact : Pyran-azetidine groups (target) and pyridazinylthio moieties () introduce polarizable oxygen/sulfur atoms, which may improve solubility and target interactions compared to purely hydrocarbon chains.
- Biological Relevance: Thiazolidinone derivatives () exhibit moderate anti-inflammatory activity, while triazole analogs () show broader antimicrobial/anticancer effects. The target compound’s pyran group may confer antioxidant or kinase-inhibitory properties, as seen in related pyran derivatives .
Biological Activity
The compound 3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone moiety, an azetidine ring, and a 6-methyl-2-oxo-2H-pyran group. The molecular formula is , with a molecular weight of approximately 390.43 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Structural Representation
| Component | Structure |
|---|---|
| Quinazolinone | Quinazolinone |
| Azetidine | Azetidine |
| 6-Methyl-2-oxo-2H-pyran | Pyran |
Antiviral Activity
Recent studies have indicated that derivatives of quinazolinones exhibit significant antiviral properties. For instance, a related compound demonstrated the ability to inhibit the Tobacco Mosaic Virus (TMV) through the up-regulation of pathogenesis-related proteins, suggesting that the quinazolinone framework may enhance antiviral responses by modulating host defense mechanisms .
Anticancer Properties
Research has shown that compounds containing quinazolinone structures can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the modulation of survival signaling pathways such as PI3K/Akt and MAPK . The specific compound may similarly affect these pathways, promoting cell death in malignancies.
Antioxidant Activity
The antioxidant potential of related compounds has been documented, where they scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . Such inhibition could provide therapeutic benefits in treating inflammatory diseases.
Case Studies
- Antiviral Activity Against TMV :
- Anticancer Effects :
- Antioxidant Properties :
Q & A
Basic Questions
Q. What are the established synthetic routes for quinazolin-4(3H)-one derivatives, and what challenges arise in their preparation?
- Answer: Common methods include:
- Alkylation of 4(3H)-quinazolinone with halogenated ketones (e.g., 3-halo-1-phenylpropan-1-one) .
- Cyclization of intermediates like quinazolinylthiourea with chloroacetic acid, followed by condensation with aldehydes to introduce arylidene substituents .
- Copper-catalyzed reactions using DMPA as a one-carbon source, though this requires metal catalysts and prolonged reaction times .
- Challenges: Metal catalyst removal, intermediate purification, and scalability issues are notable drawbacks .
Q. Which spectroscopic and analytical techniques are critical for characterizing quinazolin-4(3H)-one derivatives?
- Answer: Key methods include:
- IR spectroscopy to confirm carbonyl (C=O, 1665–1687 cm⁻¹) and thiazolidinone (C-S-C, ~690 cm⁻¹) groups .
- ¹H NMR for substituent analysis (e.g., arylidene protons at δ 5.9–6.0 ppm) and tracking reaction progress .
- Mass spectrometry for molecular weight validation and fragmentation pattern analysis .
Q. How are quinazolin-4(3H)-one derivatives evaluated for biological activity in preliminary studies?
- Answer: Standard assays include:
- Antimicrobial screening via broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
- Anti-inflammatory testing using carrageenan-induced edema models in rodents .
- In vitro cytotoxicity assays (e.g., MTT) on cancer cell lines to assess antiproliferative effects .
Advanced Research Questions
Q. What strategies can mitigate limitations in metal-catalyzed synthesis of quinazolin-4(3H)-one derivatives?
- Answer:
- Metal-free cyclization: Use glacial acetic acid and sodium acetate as bases for thiazolidinone ring formation, avoiding copper catalysts .
- Microwave-assisted synthesis to reduce reaction time and improve yield .
- Solid-phase synthesis for easier purification of intermediates .
Q. How do structural modifications (e.g., arylidene substituents) influence biological activity?
- Answer:
- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by increasing membrane permeability .
- Methoxy or furyl substituents improve anti-inflammatory potency via COX-2 inhibition, as shown in docking studies .
- Steric effects: Bulky groups at the C-2 position reduce activity due to hindered target binding .
Q. How can computational methods guide the design of quinazolin-4(3H)-one derivatives for specific targets?
- Answer:
- Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like NMDA receptors or cholecystokinin .
- QSAR modeling to correlate substituent electronic parameters (Hammett σ) with biological activity .
- DFT calculations to optimize reaction pathways and intermediate stability .
Q. How should researchers address contradictions in biological activity data across studies?
- Answer:
- Control for assay conditions: Variations in solvent (DMSO vs. water) or cell lines (HeLa vs. MCF-7) significantly alter results .
- Validate purity: Impurities from incomplete cyclization (e.g., unreacted thiourea intermediates) may skew activity .
- Cross-test derivatives: Compare analogs with consistent substituents to isolate structural contributions .
Q. What in-depth methodologies are used to study the mechanism of action for anticancer derivatives?
- Answer:
- Apoptosis assays: Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
- Western blotting to assess protein targets (e.g., Bcl-2, caspase-3) .
- Kinase inhibition profiling using panels like Eurofins KinaseProfiler to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
